molecular formula C4H10Cl2N4 B3023018 3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride CAS No. 199340-92-6

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

Cat. No.: B3023018
CAS No.: 199340-92-6
M. Wt: 185.05 g/mol
InChI Key: QRLLARVXPUOAOU-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N4.2ClH. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Safety and Hazards

The safety information for “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with suitable amine sources under controlled conditions. One common method involves the use of hydrazine derivatives and methylation agents to introduce the methyl group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups.

    1-Methyl-1H-pyrazole-4,5-diamine: Similar structure but without the dihydrochloride salt form.

    3,5-Dimethylpyrazole: Contains an additional methyl group at the 5-position.

Uniqueness

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methyl-1H-pyrazole-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLLARVXPUOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 2
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 3
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 5
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 6
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

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